molecular formula C11H19NO4S B7053711 2-ethoxy-N-(3-methyl-1,1-dioxothiolan-3-yl)cyclopropane-1-carboxamide

2-ethoxy-N-(3-methyl-1,1-dioxothiolan-3-yl)cyclopropane-1-carboxamide

Cat. No.: B7053711
M. Wt: 261.34 g/mol
InChI Key: LHXSCUPKHILKJC-UHFFFAOYSA-N
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Description

2-ethoxy-N-(3-methyl-1,1-dioxothiolan-3-yl)cyclopropane-1-carboxamide is a synthetic organic compound with a unique structure that includes a cyclopropane ring, an ethoxy group, and a dioxothiolan moiety

Properties

IUPAC Name

2-ethoxy-N-(3-methyl-1,1-dioxothiolan-3-yl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S/c1-3-16-9-6-8(9)10(13)12-11(2)4-5-17(14,15)7-11/h8-9H,3-7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXSCUPKHILKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC1C(=O)NC2(CCS(=O)(=O)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(3-methyl-1,1-dioxothiolan-3-yl)cyclopropane-1-carboxamide typically involves multiple steps. One common method includes the cyclopropanation of an appropriate precursor, followed by the introduction of the ethoxy group and the dioxothiolan moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor technology, which allows for efficient heat exchange and precise control over reaction conditions. This method can enhance the yield and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(3-methyl-1,1-dioxothiolan-3-yl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

2-ethoxy-N-(3-methyl-1,1-dioxothiolan-3-yl)cyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving cyclopropane-containing compounds.

    Medicine: Its unique structure could be explored for potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-ethoxy-N-(3-methyl-1,1-dioxothiolan-3-yl)cyclopropane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that recognize the unique structure of the compound. The pathways involved can vary depending on the specific application, but they often involve modulation of biochemical processes at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropane-containing molecules and those with dioxothiolan moieties. Examples include:

  • Cyclopropane carboxamides
  • Dioxothiolan derivatives

Uniqueness

What sets 2-ethoxy-N-(3-methyl-1,1-dioxothiolan-3-yl)cyclopropane-1-carboxamide apart is its combination of functional groups, which confer unique chemical and biological properties

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